1-(N-Boc-Piperidin-4-ylmethoxy)-3,5-dibromobenzene
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Description
Scientific Research Applications
Synthesis of Complex Molecules
The compound has been instrumental in the synthesis of ethyl 4-(1-(tert-butoxycarbonyl) piperidin-4-ylmethoxy)-3-methoxy-benzoate, a crucial intermediate of vandetanib, highlighting its role in the development of pharmaceuticals. The synthesis process involves protecting 4-piperidinecarboxylate, reducing it to give N-boc-4-hydroxymethylpiperidine, and then performing substitution reactions to yield the title compound (Zhuang Wei et al., 2010).
Nitrogen-containing Compounds
The reactions of N-Boc-piperidin-4-one with aromatic aldehydes afford nitrogen-containing 1,5-diketones, showcasing the compound's versatility in forming structures like aza derivatives of tricyclo[7.3.1.02,7]-tridecanone system underlying naturally occurring limonoids. This demonstrates its potential in synthetic organic chemistry and the development of new materials (T. I. Akimova et al., 2015).
Development of Dendrimers
The synthesis of novel dendritic G-2 melamines comprising piperidine motifs as key linkers and 4-(n-octyloxy)aniline as a peripheral unit from 4-amino-1-(tert-butoxycarbonyl)piperidine highlights its application in the development of advanced materials. These dendrimers self-assemble in the solid state, showing promise for various applications, including drug delivery and materials science (Carmen Sacalis et al., 2019).
Piperidine Derivatives as Corrosion Inhibitors
The study on the adsorption and corrosion inhibition properties of piperidine derivatives on the corrosion of iron indicates its potential in materials science, particularly in protecting metals from corrosion. This application is significant for the chemical industry, highlighting the compound's versatility beyond pharmaceuticals (S. Kaya et al., 2016).
properties
IUPAC Name |
tert-butyl 4-[(3,5-dibromophenoxy)methyl]piperidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23Br2NO3/c1-17(2,3)23-16(21)20-6-4-12(5-7-20)11-22-15-9-13(18)8-14(19)10-15/h8-10,12H,4-7,11H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFYHCQLOMWOCOI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)COC2=CC(=CC(=C2)Br)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23Br2NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50682173 |
Source
|
Record name | tert-Butyl 4-[(3,5-dibromophenoxy)methyl]piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50682173 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
449.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(N-Boc-Piperidin-4-ylmethoxy)-3,5-dibromobenzene | |
CAS RN |
1257665-16-9 |
Source
|
Record name | 1-Piperidinecarboxylic acid, 4-[(3,5-dibromophenoxy)methyl]-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1257665-16-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl 4-[(3,5-dibromophenoxy)methyl]piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50682173 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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